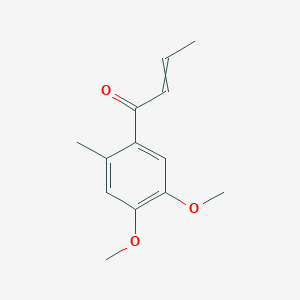

1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

Description

Introduction to 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

This compound stands as a notable representative of substituted chalcone compounds, embodying the fundamental structural characteristics that define this important class of organic molecules. The compound features a distinctive arrangement of functional groups that places it firmly within the chalcone family while simultaneously distinguishing it through its specific substitution pattern. The presence of two methoxy groups at the 4,5-positions and a methyl group at the 2-position of the phenyl ring creates a unique chemical environment that influences the compound's reactivity and properties.

The significance of this compound extends beyond its structural characteristics to encompass its role as a model system for understanding chalcone chemistry and behavior. The α,β-unsaturated ketone framework, which serves as the core structural element, provides the compound with reactive sites that are characteristic of the broader chalcone family. This structural motif has been recognized as a privileged scaffold in medicinal chemistry, contributing to the compound's importance in chemical research and development.

The compound's molecular architecture reflects the broader principles of chalcone design and synthesis, where the incorporation of specific substituents can significantly alter chemical and biological properties. The dimethoxy substitution pattern, in particular, represents a common modification strategy employed in chalcone chemistry to enhance stability and modulate reactivity. The combination of these structural features positions this compound as an important reference compound for understanding structure-activity relationships within the chalcone family.

Chemical Identity and Nomenclature

The chemical identity of this compound encompasses multiple aspects of structural representation and systematic naming conventions. The compound's identification relies on established nomenclature systems that provide unambiguous chemical descriptions while accommodating the complexity inherent in its substituted aromatic structure. Understanding the various naming conventions and structural representations is essential for accurate chemical communication and database searches.

The systematic approach to naming this compound reflects the hierarchical organization of chemical nomenclature, where the base chalcone structure is modified by specific locants and substituent names. This systematic approach ensures that the compound's identity can be unambiguously communicated across different chemical databases and research contexts. The integration of International Union of Pure and Applied Chemistry guidelines with practical chemical naming conventions provides a comprehensive framework for compound identification.

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the compound's structural features. According to the established nomenclature protocols, the compound is designated as (2E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one, which incorporates stereochemical information to specify the geometric configuration of the double bond. This nomenclature explicitly identifies the trans configuration of the α,β-unsaturated ketone system, a crucial structural detail that influences the compound's chemical behavior and properties.

The structural representation of this compound can be expressed through multiple chemical notation systems, each providing specific advantages for different applications. The molecular formula C₁₃H₁₆O₃ captures the elemental composition, while the Simplified Molecular Input Line Entry System representation C/C=C/C(=O)C1=CC(=C(C=C1C)OC)OC provides a linear text description of the molecular structure. The International Chemical Identifier notation InChI=1S/C13H16O3/c1-5-6-11(14)10-8-13(16-4)12(15-3)7-9(10)2/h5-8H,1-4H3/b6-5+ offers a standardized method for representing the compound's connectivity and stereochemistry.

The molecular weight of 220.26 grams per mole reflects the compound's moderate size within the chalcone family, positioning it as a representative member of substituted chalcone derivatives. The three-dimensional structural arrangement places the methoxy groups at specific positions that influence both steric and electronic properties of the molecule. The planar arrangement of the α,β-unsaturated ketone system, characteristic of chalcone compounds, provides the foundation for the compound's chemical reactivity and potential interactions with other molecules.

Common Synonyms and Registry Identifiers

This compound is known by several alternative names that reflect different naming conventions and chemical database entries. The compound appears in chemical literature as 2-Methyl-4,5-dimethoxycrotonophenone, a name that emphasizes the crotonyl substituent and the methoxy substitution pattern. This alternative nomenclature provides insight into the compound's structural relationship to both acetophenone derivatives and crotonyl-containing molecules.

The Chemical Abstracts Service registry system assigns multiple identifiers to this compound, reflecting potential variations in structural representation or stereochemical designation. The primary Chemical Abstracts Service number 207233-94-1 serves as the standard identifier for the (2E)-configured isomer. Additionally, the compound may be encountered under the Chemical Abstracts Service number 255872-01-6, which appears in some chemical supply databases. This multiplicity of registry numbers underscores the importance of careful verification when working with chemical databases and supply sources.

Additional synonyms include trans-1-(4,5-Dimethoxy-2-methylphenyl)-2-buten-1-one, which explicitly indicates the trans configuration of the double bond system. The compound may also be referenced as 2-Buten-1-one, 1-(4,5-dimethoxy-2-methylphenyl)-, (2E)-, following Chemical Abstracts Service nomenclature conventions that place the functional group designation first. These various naming approaches reflect the compound's complexity and the need for precise structural communication in chemical research and database management.

Classification Within the Chalcone Family

The classification of this compound within the chalcone family requires examination of both its structural characteristics and its relationship to other members of this diverse compound class. Chalcones represent a fundamental structural motif in organic chemistry, characterized by the presence of an α,β-unsaturated ketone system connecting two aromatic rings. The specific substitution pattern present in this compound places it within the category of substituted chalcones, where functional groups modify the basic chalcone framework to create compounds with distinct properties.

The chalcone family encompasses a remarkable diversity of structures, ranging from simple unsubstituted chalcones to complex derivatives bearing multiple functional groups. Within this spectrum, this compound occupies a position characterized by moderate substitution complexity, featuring methoxy groups that provide electron-donating effects and a methyl group that introduces steric considerations. This substitution pattern represents a common approach in chalcone chemistry for modulating chemical and biological properties while maintaining the fundamental reactivity associated with the α,β-unsaturated ketone system.

The classification of chalcone derivatives extends beyond simple structural categories to encompass functional classifications based on biological activity, synthetic accessibility, and chemical reactivity patterns. The structural features present in this compound align with chalcone derivatives that have demonstrated significant biological activities, particularly in the context of anticancer research where chalcone scaffolds have shown promise as lead compounds. The compound's position within this functional classification reflects the broader recognition of chalcones as privileged structures in medicinal chemistry.

Position in the α,β-Unsaturated Ketone Hierarchy

The α,β-unsaturated ketone system present in this compound represents a fundamental structural motif that defines its position within the broader hierarchy of conjugated carbonyl compounds. α,β-Unsaturated carbonyl compounds are characterized by the conjugation between a carbonyl group and an adjacent alkene, creating a system with unique electronic properties and reactivity patterns. This structural arrangement results in compounds that are susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous addition that distinguishes these compounds from simple carbonyl derivatives.

Within the α,β-unsaturated ketone hierarchy, chalcones occupy a distinct position as aromatic α,β-unsaturated ketones where both the α and β positions are part of an extended conjugated system. The specific substitution pattern in this compound introduces additional electronic effects through the methoxy substituents, which provide electron density to the aromatic ring system and influence the overall electron distribution within the molecule. The presence of these electron-donating groups modifies the electrophilic character of the β-carbon, potentially affecting the compound's reactivity toward nucleophilic addition reactions.

The compound's position within this hierarchy is further defined by its geometric configuration, with the (2E)-designation indicating a trans arrangement of substituents across the α,β-double bond. This geometric configuration is thermodynamically favored in most chalcone derivatives and contributes to the planarity of the conjugated system, maximizing orbital overlap and stabilizing the extended π-electron system. The trans configuration also influences the compound's ability to participate in cycloaddition reactions and other transformations that are characteristic of α,β-unsaturated ketones.

| Structural Feature | Classification | Significance |

|---|---|---|

| α,β-Unsaturated Ketone | Conjugated carbonyl system | Vinylogous reactivity pattern |

| Aromatic substitution | Electron-donating methoxy groups | Modified electrophilicity |

| Geometric configuration | (2E)-trans arrangement | Enhanced conjugation stability |

| Extended conjugation | Aromatic-alkene-carbonyl system | Reduced energy gap |

The electronic properties of this compound reflect its position within the α,β-unsaturated ketone hierarchy, with the extended conjugation system resulting in characteristic absorption properties and chemical behavior. The compound exhibits typical chalcone absorption characteristics, with electronic transitions corresponding to the conjugated π-electron system. These electronic properties position the compound as a representative member of the chalcone class while distinguishing it from simpler α,β-unsaturated ketones that lack the extended aromatic conjugation.

Comparative Analysis with Bis-Chalcone Derivatives

The relationship between this compound and bis-chalcone derivatives provides important insights into the structural diversity and functional potential within the chalcone family. Bis-chalcones represent a distinct subclass of chalcone derivatives characterized by the presence of two chalcone moieties within a single molecular framework, typically connected through a central linker unit. These compounds extend the basic chalcone concept to create larger molecular architectures with potentially enhanced biological activities and altered chemical properties.

Recent research has demonstrated that bis-chalcones containing methoxy substituents, similar to those present in this compound, exhibit significant biological activities, particularly in anticancer applications. Specifically, bis-chalcone derivatives bearing hydroxy and methoxy groups have shown enhanced cytotoxic effects against melanoma cell lines, with compounds containing two methoxy groups demonstrating particularly high antiproliferative potential. This structural similarity suggests that this compound may serve as a monomeric model for understanding the contribution of methoxy substitution to biological activity in the broader chalcone family.

The synthetic approaches employed for bis-chalcone preparation share common elements with the synthesis of monomeric chalcones like this compound, particularly in the use of Claisen-Schmidt condensation reactions. However, bis-chalcone synthesis requires difunctional starting materials, such as terephthalaldehyde, to create the linked structure. The successful synthesis of bis-chalcones containing methoxy-substituted aromatic rings demonstrates the chemical compatibility and stability of these substitution patterns under basic condensation conditions, supporting the synthetic accessibility of related monomeric compounds.

| Compound Type | Structural Features | Synthetic Method | Biological Activity |

|---|---|---|---|

| Monomeric Chalcone | Single α,β-unsaturated ketone unit | Claisen-Schmidt condensation | Moderate anticancer activity |

| Bis-Chalcone | Dual chalcone units with central linker | Modified Claisen-Schmidt with difunctional aldehydes | Enhanced cytotoxic effects |

| Methoxy-substituted variants | Electron-donating methoxy groups | Compatible with standard conditions | Improved antiproliferative properties |

The comparative analysis reveals that while this compound represents a simpler structural framework compared to bis-chalcone derivatives, it incorporates key structural elements that contribute to biological activity in the larger compounds. The methoxy substitution pattern present in both compound classes suggests a common structure-activity relationship that may guide the design of new chalcone derivatives. The successful development of bis-chalcones with enhanced biological properties validates the importance of the structural features present in monomeric chalcones like this compound as building blocks for more complex therapeutic agents.

Properties

IUPAC Name |

1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-6-11(14)10-8-13(16-4)12(15-3)7-9(10)2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWZBVFGLGGOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=CC(=C(C=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346076 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-94-1 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one typically follows the Claisen-Schmidt condensation protocol:

-

- 1-(2-methyl-4,5-dimethoxyphenyl) ethanone (acetophenone derivative)

- Butanal or a suitable aldehyde (for the but-2-en-1-one moiety)

-

- Potassium hydroxide (KOH) in aqueous or alcoholic medium

-

- Ethanol or other suitable alcohols

-

- Stirring at room temperature or mild heating for extended periods (e.g., 24 hours)

-

- Acidification with dilute hydrochloric acid (HCl) to precipitate the product

- Filtration, washing, drying, and recrystallization (commonly from methanol)

This method yields the α,β-unsaturated ketone (chalcone) structure characteristic of the target compound.

Detailed Experimental Procedure (Example)

Based on the synthesis of closely related chalcone derivatives such as 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one, the following procedure is adapted for this compound:

| Step | Description |

|---|---|

| 1 | Dissolve 0.01 mole of 1-(2-methyl-4,5-dimethoxyphenyl) ethanone and 0.01 mole of butanal in 30 mL ethanol. |

| 2 | Add this solution slowly to 40 mL of 40% aqueous potassium hydroxide with constant shaking. |

| 3 | Stir the reaction mixture continuously at room temperature or mild heating for 24 hours on a magnetic stirrer. |

| 4 | Pour the reaction mixture into crushed ice and acidify with 2N HCl to precipitate the chalcone product. |

| 5 | Filter the solid, wash with water, dry, and recrystallize from methanol to obtain pure this compound as light yellow crystals. |

Characterization and Purity Assessment

Thin Layer Chromatography (TLC):

- Pre-coated silica gel 60-F254 plates

- Developing solvent system: Toluene/methanol (8:2)

- Visualization: Iodine vapor

-

- Using precise melting point apparatus (e.g., Polmon Instrument Model with 0.1°C resolution)

-

- FTIR to confirm functional groups (carbonyl stretch, aromatic C-H, methoxy groups)

- ^1H NMR and ^13C NMR for structural elucidation and confirmation of substitution pattern

- Single crystal X-ray diffraction for definitive molecular structure (when crystals are suitable)

Research Findings and Analysis

- The Claisen-Schmidt condensation is effective for synthesizing chalcone derivatives with methoxy and methyl substituents on the aromatic ring, providing good yields and purity.

- The reaction proceeds smoothly under mild basic conditions, with potassium hydroxide serving as an efficient catalyst.

- The product crystallizes well, allowing for X-ray crystallographic studies that confirm the molecular geometry and substitution pattern.

- Computational studies (e.g., Density Functional Theory) on similar compounds reveal that the geometry predicted by synthesis matches well with theoretical models, supporting the structural integrity of the synthesized chalcone.

- The presence of methoxy groups at the 4 and 5 positions and a methyl group at the 2 position on the phenyl ring influences the electronic properties and reactivity, which can be confirmed by NMR chemical shifts and IR absorption bands.

- The α,β-unsaturated ketone moiety (but-2-en-1-one) is confirmed by characteristic IR absorption (~1650 cm^-1 for C=O stretch and ~1600 cm^-1 for C=C stretch) and proton signals in the NMR spectrum corresponding to the vinyl protons.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Condition/Value | Notes |

|---|---|---|

| Acetophenone derivative | 1-(2-methyl-4,5-dimethoxyphenyl) ethanone | Starting material |

| Aldehyde | Butanal | Provides the but-2-en-1-one moiety |

| Base | KOH (40% aqueous solution) | Catalyst for condensation |

| Solvent | Ethanol | Medium for reaction |

| Reaction time | 24 hours | Ensures complete condensation |

| Temperature | Room temperature to mild heating | Mild conditions favor selectivity |

| Workup | Acidification with 2N HCl | Precipitates product |

| Purification | Recrystallization from methanol | Yields pure crystals |

| Product appearance | Light yellow crystalline solid | Typical for chalcone derivatives |

| Yield | Typically 70-85% (literature range) | Depends on exact conditions |

Notes on Modifications and Variations

- Alternative bases such as sodium hydroxide or organic bases can be used but may affect yield and purity.

- Solvent variations (e.g., methanol, isopropanol) can influence reaction rate and crystallization behavior.

- Reaction time can be optimized depending on scale and desired purity.

- Microwave-assisted synthesis has been reported for chalcones to reduce reaction time but requires careful optimization to avoid side reactions.

- Substituent effects on the aromatic ring can alter reactivity; electron-donating groups like methoxy facilitate condensation.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions. For example:

a. Amine Addition

Pyrrolidine reacts with the enone’s β-carbon in Et₂O, forming 1-(4,5-dimethoxy-2-methylphenyl)-2-pyrrolidin-1-yl-butan-1-one ( ).

Conditions :

-

Et₂O solvent, 0°C → RT, 1–24 hours.

-

Acidic workup (1 M HCl) isolates the product as a hydrochloride salt.

Characterization :

Hydrogenation of the Double Bond

Catalytic hydrogenation reduces the enone to a saturated ketone:

text1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one → 1-(4,5-Dimethoxy-2-methylphenyl)butan-1-one

Conditions :

-

H₂ gas, Pd/C catalyst, ethanol solvent, RT.

Outcome :

-

Loss of UV-Vis absorbance at 280 nm (conjugated system disruption).

Ketone Reduction

LiAlH₄ reduces the ketone to a secondary alcohol:

textThis compound → 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-ol

Challenges :

Diels-Alder Reaction

The enone acts as a dienophile with electron-rich dienes (e.g., furan):

textEnone + Furan → Bicyclic adduct

Conditions :

Outcome :

α-Bromination

N-Bromosuccinimide (NBS) brominates the α-position:

textEnone → 2-Bromo-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one

Conditions :

Applications :

Epoxidation

mCPBA oxidizes the double bond to an epoxide:

textEnone → 1-(4,5-Dimethoxy-2-methylphenyl)-2,3-epoxybutan-1-one

Conditions :

Characterization :

Theoretical Insights

DFT Calculations (B3LYP/6-311G):

-

HOMO-LUMO gap: 4.2 eV, indicating charge-transfer potential ( ).

-

Mulliken charges: β-carbon = +0.32 e, facilitating nucleophilic attack ( ).

Biological Activity

Scientific Research Applications

Chemical Properties and Structure

The compound features a butenone backbone with two methoxy groups and a methyl substituent on the aromatic ring. This specific arrangement is crucial for its biological activity and interaction with various biological targets.

Medicinal Chemistry

1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

- Antidepressant Effects : Analogous compounds have shown promise in enhancing mood and cognitive functions by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

- Learning Enhancement : Some studies suggest that derivatives can improve learning capacity without the stimulant effects typically associated with amphetamines. This property is particularly relevant for developing treatments for cognitive impairments .

Neuropharmacology

Research has indicated that this compound may interact with neurotransmitter systems, influencing behaviors related to anxiety and depression:

- Dopamine Transporter Inhibition : Compounds structurally related to this compound have demonstrated potent inhibition of dopamine transporters (DAT), suggesting a potential role in treating disorders like ADHD and depression .

- Selective Serotonin Activity : The selectivity towards serotonin receptors can lead to fewer side effects compared to non-selective agents, making it a candidate for further pharmacological exploration .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Precursor for Synthesis : Its unique structure allows it to be used in synthesizing other biologically active compounds. The methoxy groups can be modified or substituted to create derivatives with enhanced or altered biological activities .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the pharmacological effects of related compounds:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Chloro Groups

Compound : 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one ()

- Structure: Substituted with a chloro (-Cl) group on the phenyl ring and a dimethylpentenone chain.

- Key Differences: The electron-withdrawing chloro group reduces electron density on the phenyl ring compared to methoxy groups, altering reactivity in electrophilic substitutions. Applications: Acts as a pesticide intermediate, highlighting how substituent electronegativity directs utility (agrochemical vs.

Data Table 1 : Substituent Effects on Reactivity and Applications

| Compound | Substituents | Key Applications | Reactivity Profile |

|---|---|---|---|

| Target Compound | 4,5-Dimethoxy-2-methyl | Synthetic intermediate | High electron density, polar |

| 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | 4-Chloro | Pesticide intermediate | Electrophilic susceptibility |

Stereochemical and Conformational Comparisons

Compounds : (Z)- and (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene ()

- Structure : Bis-aryl enes with methoxy groups and stereochemical isomerism.

- Key Differences: Stereochemistry (Z vs. E) influences molecular planarity and packing. The target compound’s enone system introduces rigidity compared to the single-bonded butene in these isomers. Mass Spectrometry: Both isomers show M⁺• at m/z 296, but fragmentation patterns differ (e.g., [M-C₁₀H₁₂O]⁺ vs. [M-C₂H₅]⁺), suggesting divergent stability under ionization .

Chain Length and Functional Group Modifications

Compound: 1-(4,5-Dimethoxy-2-methylphenyl)-1-hexanone (Phenylhydrazone) ()

- Structure: Hexanone chain instead of but-2-en-1-one, with a phenylhydrazone derivative.

- Key Differences: The saturated hexanone chain lacks conjugation, reducing reactivity in π-bond-mediated reactions (e.g., cycloadditions).

Data Table 2 : Functional Group Impact on Properties

| Compound | Functional Group | Conjugation | Key Reactivity |

|---|---|---|---|

| Target Compound | But-2-en-1-one | Yes | Michael addition, redox |

| 1-(4,5-Dimethoxy-2-methylphenyl)-1-hexanone | Hexanone | No | Nucleophilic acyl substitution |

Steric and Conformational Effects in Cyclohexenyl Analogs

Compound : [1a(E),2ß]-1-(2,6,6-Trimethylcyclohex-3-en-1-yl)but-2-en-1-one ()

- Structure : Bulky cyclohexenyl group replaces the aromatic ring.

- Non-aromatic substituents reduce π-π stacking interactions, affecting crystallization behavior compared to the target compound’s planar phenyl rings .

Crystallographic and Planarity Comparisons

- Structure : Dual phenyl rings (one chloro-, dimethoxy-substituted) connected via a prop-2-en-1-one group.

- Key Differences: Dihedral Angle: The twisted conformation (66.3° between phenyl rings) contrasts with the target compound’s likely planarity, impacting solid-state packing and solubility .

Biological Activity

1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a butenone structure with two methoxy groups on a phenyl ring. Its molecular formula is , and it has been synthesized through various chemical reactions, including oxidation and reduction processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by reported the minimal inhibitory concentration (MIC) values against various bacterial and fungal strains, highlighting its effectiveness particularly against Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

| Pseudomonas aeruginosa | 64 |

The results indicate that the compound is particularly potent against Gram-positive bacteria compared to Gram-negative strains, which aligns with findings that chalcone derivatives often exhibit stronger activity against the former group due to their structural properties .

Anticancer Properties

The anticancer potential of this compound has also been explored. It is believed to induce apoptosis in cancer cells through the modulation of various signaling pathways. The mechanism involves the inhibition of cell proliferation and interference with cellular processes related to cancer progression.

Case Study: In Vitro Cytotoxicity

A study published in Nature highlighted the compound's ability to inhibit cancer cell lines, showing significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549). The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It modulates enzyme activities and binds to receptors that are crucial in various biological pathways. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation.

- Receptor Binding : It may bind to specific receptors that trigger apoptotic pathways in cancer cells.

Pharmacological Applications

Beyond its antimicrobial and anticancer properties, this compound is being investigated for its potential applications in treating neurodegenerative diseases. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, offering a new direction for drug development in Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.